

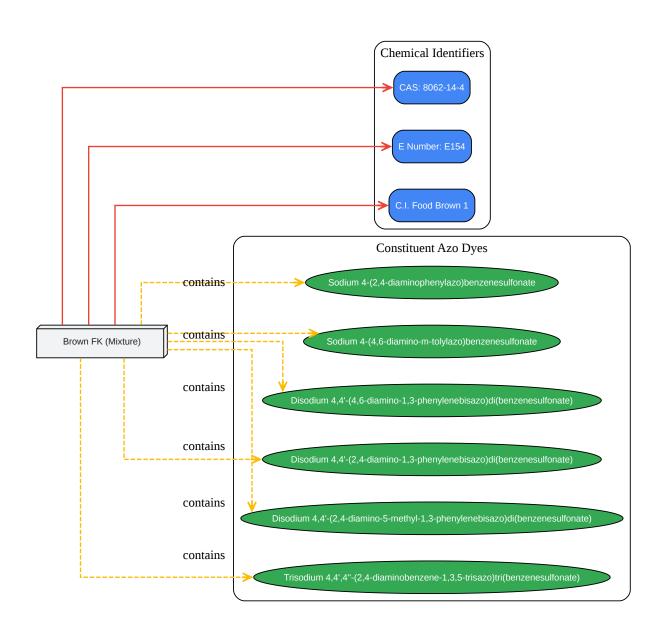
In-Depth Technical Guide to Brown FK: Chemical Identity, Analysis, and Composition

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of **Brown FK**, a synthetic brown food colorant. It is intended for researchers, scientists, and professionals in drug development and food science who require detailed chemical information and analytical methodologies. This document outlines the various chemical identifiers, the constituent components of the **Brown FK** mixture, and a detailed analytical protocol for its detection.

Chemical Identifiers

Brown FK is not a single chemical entity but a mixture of several azo dyes.[1][2][3][4] This complexity is reflected in its various identifiers across different chemical and regulatory databases. The primary identifiers for the **Brown FK** mixture are summarized in the table below for easy reference and comparison.


Identifier Type	Identifier	Source(s)
CAS Number	8062-14-4	[1]
E Number	E154	[1]
Common Name	Brown FK	[1][2]
Synonyms	C.I. Food Brown 1, Kipper Brown, Chocolate Brown FK	[1][2][4]
PubChem CID	82276	[1]
ChemSpider ID	74250	[1]
EC Number	617-128-3	[1]
InChI Key	YJCJAUSWVUZMSY- UHFFFAOYSA-K	[5]

Composition of Brown FK

Brown FK is a complex mixture of six distinct synthetic azo dyes.[1][3][5] The intricate composition is a result of the manufacturing process, which involves the diazotization of sulfanilic acid and its subsequent coupling with a mixture of m-phenylenediamine and 4-methyl-m-phenylenediamine.[6] The six primary components are sodium salts of various sulfonated azo compounds.

The relationship between the collective entity "**Brown FK**" and its constituent dyes, along with its key identifiers, is illustrated in the diagram below.

Click to download full resolution via product page

Caption: Logical diagram illustrating the identity of **Brown FK** as a mixture and its primary chemical identifiers and constituent azo dye components.

Experimental Protocols Analytical Methodology for Detection in Foodstuffs

The detection and quantification of **Brown FK** in food matrices are critical for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[5][7] An improved HPLC method has been developed for the determination of **Brown FK** in various food samples.[7][8]

Sample Preparation:

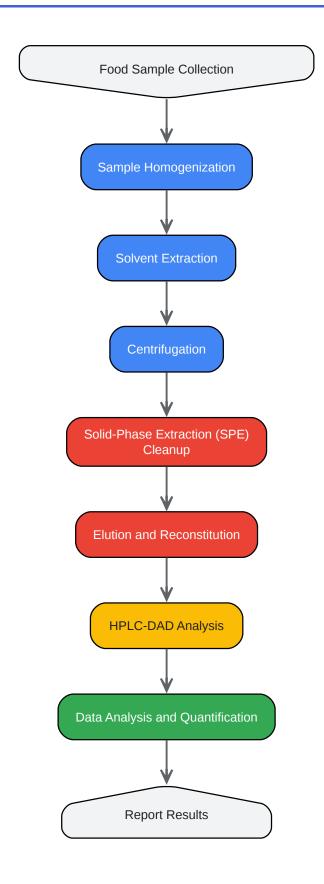
A generalized solid-phase extraction (SPE) method is employed for sample cleanup and concentration of the analyte.

- Homogenization: A representative sample of the food product is homogenized.
- Extraction: The homogenized sample is extracted with a suitable solvent mixture, such as methanol/ammonia solution.
- Centrifugation: The extract is centrifuged to separate solid food particles.
- SPE Cleanup: The supernatant is passed through a pre-conditioned C18 SPE cartridge.
- Elution: The retained **Brown FK** components are eluted from the cartridge with a methanol-containing solvent.
- Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Conditions:

• Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is suitable for the separation of the **Brown FK** components.[7]

Foundational & Exploratory



- Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g.,
 0.1 M sodium acetate) and an organic modifier (e.g., methanol).
- Detection: A Diode Array Detector (DAD) is used for monitoring the effluent at a specific wavelength, typically around 460 nm, which corresponds to the maximum absorbance of the azo chromophores.[7]
- Quantification: Quantification is achieved by comparing the peak areas of the Brown FK components in the sample chromatogram to those of a certified reference standard.

The workflow for the analytical determination of **Brown FK** in food samples is depicted in the following diagram.

Click to download full resolution via product page

Caption: Experimental workflow for the analytical determination of **Brown FK** in food matrices using HPLC-DAD.

Synthesis of Brown FK Components

Detailed, publicly available, step-by-step synthesis protocols for the individual components of **Brown FK** are scarce. However, the general synthetic route involves well-established azo coupling reactions.[6] The process can be conceptually understood as follows:

- Diazotization: An aromatic amine, sulfanilic acid (4-aminobenzenesulfonic acid), is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures to form a diazonium salt.
- Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is a
 mixture of m-phenylenediamine and 4-methyl-m-phenylenediamine. The coupling reaction
 occurs at the positions activated by the amino groups on the phenylenediamine rings,
 leading to the formation of the various mono-, bis-, and tris-azo dyes that constitute Brown
 FK.

The complexity of the final product arises from the multiple reactive sites on the coupling agents and the potential for the diazonium salt to react multiple times, leading to the mixture of six specified dyes. The precise control of reaction conditions such as stoichiometry, pH, and temperature is crucial to influence the relative proportions of the different components in the final mixture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Brown FK Wikipedia [en.wikipedia.org]
- 2. tellspecopedia.com [tellspecopedia.com]
- 3. E154 Brown FK Additives Food Risks/Facts/Backgrounds [food-detektiv.de]

- 4. 1Source | Brown Fk [1source.com]
- 5. Brown FK | 8062-14-4 | Benchchem [benchchem.com]
- 6. Brown FK | 8062-14-4 [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Brown FK: Chemical Identity, Analysis, and Composition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215824#brown-fk-cas-number-and-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com